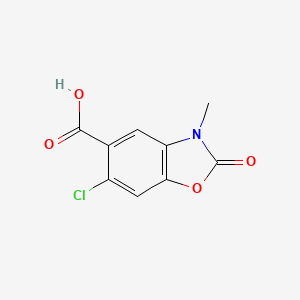![molecular formula C14H18ClN3O B5885328 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole, also known as TBB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is a selective inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole specifically targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole disrupts the normal functioning of the cell, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects on cells. In cancer cells, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In normal cells, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to have protective effects against oxidative stress and inflammation. 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have neuroprotective effects by enhancing synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its specificity towards CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the likelihood of off-target effects and toxicity. However, one limitation of using 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is its relatively low potency compared to other protein kinase inhibitors, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole research. One direction is to investigate the potential of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole as a therapeutic agent for cancer and other diseases. Another direction is to explore the role of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole on cellular processes and signaling pathways.
Méthodes De Synthèse
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is synthesized through a multistep reaction process that involves the reaction of 4-tert-butyl-2-chlorophenol with 2-chloroethyl-triazole in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole.
Applications De Recherche Scientifique
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurobiology, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been used to investigate the role of protein kinases in the regulation of immune cell function.
Propriétés
IUPAC Name |
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-14(2,3)11-4-5-13(12(15)8-11)19-7-6-18-10-16-9-17-18/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQVNQTGWYMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)
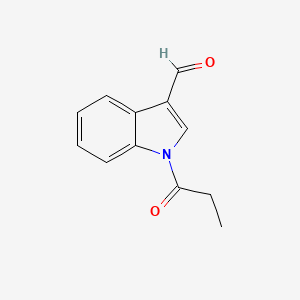
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
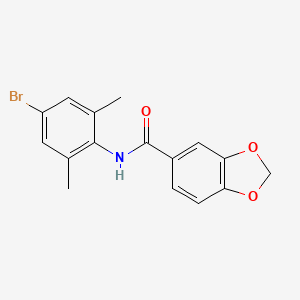

![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
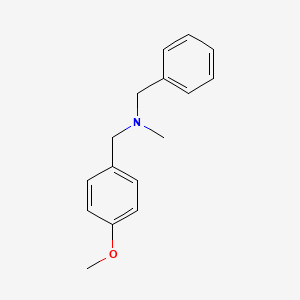
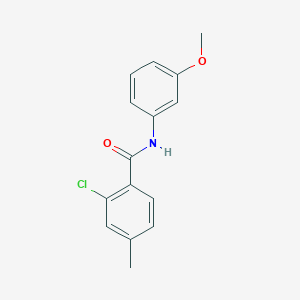
![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)
